molecular formula C18H27NO4 B196125 17-Hydroxy Capsaicin CAS No. 69173-71-3

17-Hydroxy Capsaicin

Cat. No.: B196125
CAS No.: 69173-71-3
M. Wt: 321.4 g/mol
InChI Key: OCVIWAFGWPJVGZ-FNORWQNLSA-N
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Description

17-Hydroxy Capsaicin is a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heatThis compound is one of the metabolites formed during the metabolism of capsaicin in the human body .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of capsaicinoids, including 17-Hydroxy Capsaicin, is the Transient Receptor Potential Vanilloid 1 (TRPV1) . This receptor is a non-selective cation channel that is structurally related to members of the TRP family of ion channels . It plays an important physiological role in the detection of painful stimuli .

Mode of Action

Capsaicinoids interact with TRPV1 receptors, leading to their activation . This interaction is largely based on the sensory receptor of TRPV1 . The activation of these receptors by capsaicinoids results in an influx of cations, primarily calcium, into the cell . This influx of cations leads to depolarization and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of pain .

Biochemical Pathways

Capsaicinoids are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . They generally accumulate in the placental tissue of the chili pepper fruits . The pungency grade depends on the genotype of the plant but is also affected by external stimuli .

Pharmacokinetics

The pharmacokinetics of capsaicinoids, including this compound, is characterized by a relatively short half-life . In vitro studies in human skin have found that capsaicin biotransformation is slow and most capsaicin remains unchanged while a small fraction is metabolized to vanillylamine and vanillyl acid . This short half-life restricts its clinical use .

Result of Action

The activation of TRPV1 by capsaicinoids stimulates various biological responses. It has been confirmed that capsaicinoids have an analgesic effect and an effect on thermoregulation . The beneficial effect of capsaicinoids in the treatment of obesity, hypertension, diabetes, cardiovascular diseases, gastroprotective, or anti-cancer activity was investigated and partially or completely confirmed .

Future Directions

Recent advances in the detection of capsaicin and its self-metabolites using mass spectrometry (MS) have been summarized, and relevant MS-based studies of metabolic pathways have been discussed . This research will be helpful to further study the synthesis mechanism of capsaicin in Capsicum chinense and the functional relationship between genes .

Biochemical Analysis

Biochemical Properties

17-Hydroxy Capsaicin interacts with various enzymes and proteins, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) channel protein . The interaction with TRPV1 is of particular interest as it is a heat-sensitive channel protein, and the activation of this protein by this compound is what gives chili peppers their characteristic heat .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the TRPV1 channel protein . By activating this protein, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the TRPV1 channel protein . This binding can lead to the activation of the protein, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Most capsaicin remains unchanged while a small fraction is metabolized to vanillylamine and vanillyl acid .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin typically involves the hydroxylation of capsaicin. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th position of the capsaicin molecule .

Industrial Production Methods: Industrial production of this compound can be carried out using continuous flow synthesis techniques. This method is more efficient and environmentally friendly compared to traditional batch synthesis. The process involves three main steps: the formation of benzaldehyde oximes, reduction of oximes, and N-acylation of benzylamines with carboxylic acids .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy Capsaicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Capsaicin: The primary capsaicinoid responsible for the heat in chili peppers.

    Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl group.

    Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.

    Homocapsaicin: Similar to capsaicin but with an additional methylene group.

    Homodihydrocapsaicin: Similar to dihydrocapsaicin but with an additional methylene group.

Properties

IUPAC Name

(E)-9-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVIWAFGWPJVGZ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616088
Record name (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69173-71-3
Record name (6E)-9-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069173713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-9-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-9-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9NWV4Z8X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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